1,1'-Carbonyldipyrrolidine
Overview
Description
1,1’-Carbonyldipyrrolidine, also known as CDP, Bistetramethylenurea, or Carbodipiperidide, is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It appears as a colorless to pale yellow liquid .
Synthesis Analysis
1,1’-Carbonyldipyrrolidine is used as a building block and intermediate in organic synthesis and as a coupling reagent in peptide synthesis . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
The molecular structure of 1,1’-Carbonyldipyrrolidine is characterized by a carbonyl group (C=O) attached to two pyrrolidine rings .
Physical and Chemical Properties Analysis
1,1’-Carbonyldipyrrolidine has a boiling point of 148-150 °C and a density of 1.0854 g/ml . It is soluble in chloroform .
Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
1,1'-Carbonyldipyrrolidine is a significant compound in the synthesis of various pyrrolidine derivatives, which are frequently found in bioactive compounds. A notable example is the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates to produce 2-arylpyrrolidines and 2-vinylpyrrolidines, relevant for pharmaceutical applications (Um & Chemler, 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-methylpyrrolidine-2,5-dione (a variant of this compound), has been analyzed for its structural properties. This includes studying intermolecular hydrogen bonds and nucleophile–electrophile interactions of carbonyl groups, which is crucial for understanding its chemical behavior (Tenon, Carles, & Aycard, 2000).
Ionic Liquid Precursor Synthesis
This compound-related compounds are utilized in the synthesis of ionic liquid precursors. For instance, 1-butylpyrrolidine reacts with dimethyl carbonate to form 1-butyl-1-methylpyrrolidinium methylcarbonate, an ionic liquid precursor. This method is efficient for producing intermediates for ionic liquid libraries, beneficial in green chemistry applications (Holbrey, Rogers, Shukla, & Wilfred, 2010).
Stereodynamic Behavior in Organic Chemistry
The stereodynamic behavior of 1-arylpyrrolidin-2-imines, which are structurally related to this compound, has been studied. These studies include dynamic nuclear magnetic resonance and density functional theory calculations, important for understanding the steric effects in organic synthesis and pharmaceutical applications (Díaz, Mazzanti, Orelli, & Mancinelli, 2019).
Medicinal Chemistry Applications
Compounds like 4-fluoropyrrolidine derivatives, synthesized from this compound, are useful in medicinal chemistry. They serve as synthons for dipeptidyl peptidase IV inhibitors, crucial in the development of drugs for treating various diseases (Singh & Umemoto, 2011).
Organocatalytic Reactions in Synthesis
Organocatalytic methods, such as the transformation of formic acid into carbon monoxide using formylpyrrolidine (a compound related to this compound), have been introduced. This is significant in synthetic chemistry, particularly for carbonylative cross-coupling protocols (Zoller, Zapp, & Huy, 2020).
Safety and Hazards
Future Directions
The pyrrolidine ring, a key feature of 1,1’-Carbonyldipyrrolidine, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Properties
IUPAC Name |
dipyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTQKSXAQBHFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353025 | |
Record name | 1,1'-CARBONYLDIPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81759-25-3 | |
Record name | 1,1'-CARBONYLDIPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Carbonyldipyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,1′-carbonyldipyrrolidine formed during the cationic ring-opening polymerization of cyclic pseudoureas?
A1: Interestingly, 1,1′-carbonyldipyrrolidine is not formed via polymerization in the provided study []. Instead, it arises from the isomerization of a seven-membered cyclic pseudourea, 2-(1-pyrrolidinyl)-4,5,6,7-tetrahydro-4H-1,3-oxazepine, in the presence of benzyl chloride as an initiator. The reaction mechanism for this isomerization, as discussed in the paper, likely involves the interaction of the benzyl chloride with the cyclic pseudourea, leading to ring opening and subsequent rearrangement to form 1,1′-carbonyldipyrrolidine. Notably, this isomerization completely hinders the polymerization of the seven-membered cyclic pseudourea when using benzyl chloride.
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